molecular formula C26H29N3O3S2 B2739116 4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361478-95-7

4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2739116
M. Wt: 495.66
InChI Key: VRFUPLJFGOLPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, also known as DIBSNTB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide-based inhibitor that has been shown to selectively inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and evaluation of compounds structurally related to "4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide" for their potential anticancer activities. For instance, compounds derived from naphthalene and thiazole have been synthesized and evaluated against various cancer cell lines. Studies report that some compounds show potent cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with minimal toxicity in normal cells (Ravichandiran et al., 2019). These findings indicate the potential of these compounds as anticancer agents.

Antimicrobial and Anti-proliferative Activities

Another area of application is in the development of antimicrobial and anti-proliferative agents. Thiazolyl derivatives, linked to various moieties, have been synthesized and evaluated for their antimicrobial and anti-proliferative properties. For example, a study synthesizing thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed promising anti-proliferative activity against HCT-116 cancer cells, indicating potential use in cancer treatment strategies (Mansour et al., 2020). These compounds have also shown interesting antimicrobial properties, suggesting their use in fighting bacterial infections.

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide" contribute significantly to their scientific applications. The detailed synthesis processes and characterization, including IR, NMR, and mass spectrometry, provide essential insights into their potential pharmacological activities. For instance, the synthesis of polybenzoquinazolines via an intramolecular dehydration of photocyclization presents a novel approach to creating compounds with potential pharmaceutical applications (Wei et al., 2016).

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S2/c1-17(2)15-29(16-18(3)4)34(31,32)21-12-9-20(10-13-21)25(30)28-26-27-24-22-8-6-5-7-19(22)11-14-23(24)33-26/h5-14,17-18H,15-16H2,1-4H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFUPLJFGOLPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

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